Hexachlorophene

Description

What is Hexachlorophene?

This compound, also known as Fostril or pHisoHex, is a potent KCNQ1/KCNE1 potassium channel activator with EC50 at 4.61 + 1.29 mM. It can also reduce Wnt/beta-catenin signaling via the Siah-1-mediated Beta-catenin degrading.

This compound, an organochlorine compound, was once used widely as a disinfectant.

This compound is also known as gramophone or germa-media. It belongs to the diphenylmethanes class of organic compounds.

This compound, a chlorinated bisphenol antiseptic with bacteriostatic action, is available.

Preparation of this compound

The alkylation of 2,4,5-trichlorophenol produces this compound with formaldehyde. Similar antiseptics can be prepared, such as bromochlorophene or dichlorophene.

Biological activity of Hexachlorophen

This compound strongly affects gram-positive organisms but is much less effective against those with gram-negative genomes.

This compound, an organochlorine antiseptic/antibacterial biocide, inhibits the growth of S. aureus (1.56 mg/ml), E.faecium isolates fresh produce (5-50 mg/l), Salmonella isolates meats (22.5-25 mg/l), and Pseudomonas strains from slaughterhouse surfaces (0.25-0.25 mg/l). It prevents the infection of mouse astrocytoma DBT cells by a recombinant murine coronavirus mouse hepatitis virus (MHV; IC50=1.2 mM). This compound blocks recombinant human glutathione transferases A1-1 and P3-3 (IC50s = 9.7 mM and 0.16 mM, respectively) and activates KCNQ1/KCNE1 sodium channels expressed in CHO cell (EC50 = 4.61 mM). This compound is toxic in vivo to both fasted and unfasted rats, with LD50 values of 215 and 165 mg/kg.

Chemical properties of this compound

This compound is also known as germa-media or gramophone and belongs to the diphenylmethane class. Diphenylmethanes contain compounds that have a diphenylmethane moiety. This is methane containing two hydrogen atoms replaced by two phenyl groups. This compound can be used as a scrub or as a bacteriostatic cleanser. It can also be used to treat a gram-positive outbreak where other infection control methods have failed. This compound is a solid that can be dissolved in water and is considered relatively neutral. Multiple biofluids, such as blood and urine, have been found to contain this compound. This compound can be found in cells as a primary component of the cytoplasmic and membrane regions (predicted using logP).

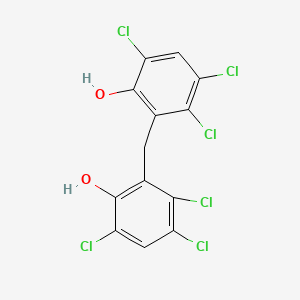

This compound, an organochlorine compound, is diphenylmethane. Each phenyl group is replaced by chlorine at position 2, 3, or 5 and a hydroxy at position 6.

Although the compound is a white, odorless solid, it can also be found in commercial samples. However, some commercial samples may have a slight phenolic odor and appear off-white. It is insoluble when dissolved in water, but it dissolves in acetone, ethanol, diethyl ether, and chloroform.

Uses of this compound

It is an antiseptic that works against Gram-positive organisms. It is used in creams and soaps to treat various skin conditions. It can also be used as an acaricide or fungicide in agriculture, although it is not approved for use in the European Union. It can be used as an antiseptic, acaricide, antibacterial agent, and antifungal agricultural chemical. It is a polyphenol and a trichlorobenzene, as well as a bridged diphenylfungicide.

Structure

3D Structure

Propriétés

IUPAC Name |

3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6O2/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2-3,20-21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGUYXCXAPNIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6O2, Array | |

| Record name | HEXACHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020690 | |

| Record name | Hexachlorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorophene appears as a white free-flowing odorless powder. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., White to light tan, crystalline powder; [HSDB], Solid, ODOURLESS WHITE CRYSTALLINE POWDER. | |

| Record name | HEXACHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexachlorophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXACHLOROPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

166.5 °C | |

| Record name | Hexachlorophene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

115 °F (Tag closed cup) /Isobac/ | |

| Record name | HEXACHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform, polyethylene glycols, propylene glycol, olive oil, cottonseed oil, dilute aqueous alkaline solutions., Soluble at 1 in 3.5 parts of alcohol, 1 in less than 1 part of acetone, & 1 in less than 1 part of ether, SOL IN DILUTE SOLUTIONS OF FIXED ALKALI HYDROXIDES, About 100 mg/mL in dimethyl sulfoxide at 20 °C, For more Solubility (Complete) data for HEXACHLOROPHENE (6 total), please visit the HSDB record page., 4.33e-04 g/L, Solubility in water: none | |

| Record name | HEXACHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorophene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXACHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexachlorophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXACHLOROPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Hexachlorophene produced from 2,4,5-trichlorophenol contains less than 15 ug/kg 2,3,7,8-tetrachlorodibenzo-para-dioxin. | |

| Record name | HEXACHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene, Needles from benzene, WHITE TO LIGHT TAN, CRYSTALLINE POWDER, White, free-flowing powder | |

CAS No. |

70-30-4 | |

| Record name | HEXACHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorophene [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexachlorophene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hexachlorophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexachlorophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexachlorophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[3,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWW5FV6NK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXACHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexachlorophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXACHLOROPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

322 to 333 °F (NTP, 1992), 161-163, 165.5 °C, 164-165 °C | |

| Record name | HEXACHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachlorophene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXACHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0161 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hexachlorophene Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorophene, a chlorinated bisphenol, has a long history as a potent antiseptic agent, particularly effective against Gram-positive bacteria. Its mechanism of action is multifaceted, primarily targeting the bacterial cell membrane and key metabolic pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its antibacterial effects, with a focus on its activity against clinically relevant Gram-positive pathogens. This document details the disruption of cell membrane integrity, the inhibition of the electron transport chain, the uncoupling of oxidative phosphorylation, and the interference with fatty acid biosynthesis. Quantitative data on its efficacy, detailed experimental protocols for studying its mechanisms, and visual representations of the involved pathways are provided to support further research and drug development efforts.

Core Mechanisms of Action

This compound's efficacy against Gram-positive bacteria stems from its ability to interact with and disrupt multiple, essential cellular processes. Its lipophilic nature allows it to readily integrate into the bacterial cell envelope, leading to a cascade of inhibitory effects.

Disruption of Bacterial Cell Membrane Integrity

The primary and most well-documented mechanism of this compound is the disruption of the cytoplasmic membrane.[1][2] Its hydrophobic structure, containing six chlorine atoms, facilitates its insertion into the lipid bilayer of bacterial cell membranes.[1] This integration disrupts the membrane's structural integrity, leading to a number of detrimental consequences for the bacterial cell:

-

Increased Permeability: The presence of this compound within the membrane increases its permeability, compromising its function as a selective barrier.[2]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential small molecules and ions, such as potassium ions (K+), from the cytoplasm.[1] This loss of ionic homeostasis is detrimental to cellular function.

-

Dissipation of Proton Motive Force: The increased permeability to protons dissipates the proton motive force (PMF) across the membrane. The PMF is crucial for ATP synthesis, nutrient transport, and flagellar motility. Its collapse severely cripples the cell's energy production and other essential functions.

Inhibition of the Electron Transport Chain

This compound has been shown to inhibit the bacterial electron transport chain (ETC), a critical process for cellular respiration and energy generation. Specifically, it targets membrane-bound dehydrogenases. Studies in Bacillus megaterium have identified the membrane-bound D-lactate dehydrogenase as a primary target. Inhibition of this and other dehydrogenases disrupts the flow of electrons through the ETC, leading to a reduction in ATP synthesis.

Uncoupling of Oxidative Phosphorylation

In addition to directly inhibiting the ETC, this compound acts as an uncoupler of oxidative phosphorylation.[3] Uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial or bacterial membrane, dissipating the proton gradient. By shuttling protons back into the cell, this compound bypasses the ATP synthase, effectively uncoupling electron transport from ATP production. The energy that would have been used to generate ATP is instead dissipated as heat.

Inhibition of Fatty Acid Biosynthesis

A more specific molecular target of this compound in Gram-positive bacteria, particularly in Staphylococcus aureus, is the enoyl-acyl carrier protein reductase (FabI). FabI is a key enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is essential for the production of fatty acids required for bacterial cell membrane biogenesis. By inhibiting FabI, this compound disrupts the elongation cycle of fatty acid synthesis, leading to a depletion of essential membrane components and ultimately inhibiting bacterial growth.

Quantitative Data: In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 - 4.0 |

| Streptococcus pyogenes | Clinical Isolates | 0.025 |

| Bacillus subtilis | ATCC 6633 | >8.0 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (CAMHB with no this compound) and a sterility control well (CAMHB only).

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Assessment of Bacterial Cell Membrane Permeability

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with a compromised membrane and bind to DNA, leading to a significant increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solution at various concentrations

-

Propidium iodide (PI) stock solution (1 mg/mL in water)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a final OD600 of 0.5.

-

Treatment: Aliquot the cell suspension into separate tubes. Add different concentrations of this compound to the tubes. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (no treatment).

-

Staining: Add PI to each tube to a final concentration of 1 µg/mL.

-

Incubation: Incubate the tubes at room temperature in the dark for 15-30 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence intensity compared to the untreated control indicates membrane damage.

Inhibition of D-Lactate Dehydrogenase Activity

This assay measures the activity of D-lactate dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Bacterial cell lysate containing D-lactate dehydrogenase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

D-Lactate solution (substrate)

-

NAD+ solution

-

This compound solution at various concentrations

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and the bacterial cell lysate.

-

Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 5 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the D-lactate solution.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The initial rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control without the inhibitor.

Visualization of Key Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the primary mechanisms of action of this compound.

Conclusion

This compound exerts its potent antibacterial activity against Gram-positive bacteria through a multi-pronged attack on essential cellular structures and functions. Its primary mode of action involves the disruption of the cell membrane, leading to increased permeability, leakage of vital cellular components, and dissipation of the proton motive force. Concurrently, it inhibits the electron transport chain and uncouples oxidative phosphorylation, further compromising cellular energy production. A key molecular target, particularly in S. aureus, is the FabI enzyme, leading to the inhibition of fatty acid biosynthesis and the disruption of membrane synthesis. This comprehensive understanding of this compound's mechanism of action is crucial for its appropriate clinical use and for guiding the development of new antibacterial agents that may target similar pathways. The detailed protocols and visual aids provided in this guide are intended to facilitate further research in this area.

References

Physicochemical Properties of Hexachlorophene: A Technical Guide for Formulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of hexachlorophene, a potent antiseptic agent. Understanding these characteristics is paramount for the successful formulation of stable, effective, and safe drug products. This document outlines key parameters, presents detailed experimental protocols for their determination, and discusses the implications of these properties on formulation strategies.

Core Physicochemical Data

A thorough understanding of this compound's fundamental properties is the cornerstone of effective formulation development. The following tables summarize the key quantitative data for this active pharmaceutical ingredient (API).

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₆Cl₆O₂ | [1][2] |

| Molecular Weight | 406.90 g/mol | [2][3] |

| Appearance | White, free-flowing, odorless crystalline powder. Commercial samples may be off-white with a slight phenolic odor. | [3][4][5] |

| Melting Point | 161-165.5 °C (322-333 °F) | [3] |

| Boiling Point | 471 - 479 °C | [3][4] |

| pKa | 4.95 | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (<1 mg/mL at 20°C) | [1][3][4][5][6] |

| Acetone | Soluble (1 in <1 part) | [3][4][5][6] |

| Ethanol | Soluble (1 in 3.5 parts); ~30 mg/mL | [3][4][5][6][7] |

| Diethyl Ether | Soluble (1 in <1 part) | [3][4][5][6] |

| Chloroform | Soluble | [3][4][5][6] |

| Propylene Glycol | Soluble | [3][6] |

| Polyethylene Glycols | Soluble | [3] |

| Olive Oil | Soluble | [3][6] |

| Cottonseed Oil | Soluble | [3][6] |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL at 20°C; ~30 mg/mL | [3][7] |

| Dilute Aqueous Alkaline Solutions | Soluble | [3] |

Table 3: Partition and Distribution Coefficients of this compound

| Coefficient | Value | Reference(s) |

| LogP (Octanol-Water) | 7.5 (Computed) | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[2][8]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[1]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.[1]

-

-

Purity Indication: A melting point depression or a broad melting range can indicate the presence of impurities.[1]

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, and interaction with other formulation components.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture, often a binary system like methanol-water, to ensure complete dissolution.[9] A concentration of approximately 1 mM is typical.[10] The solution is then slightly acidified.[9]

-

Apparatus: A calibrated potentiometer with a pH electrode is used.[10]

-

Procedure:

-

The this compound solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[9][10]

-

The pH of the solution is measured after each incremental addition of the titrant.[10]

-

The titration is continued until the pH stabilizes, indicating the equivalence point has been passed.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]

Solubility Determination

Understanding the solubility of this compound in various solvents is fundamental for developing appropriate liquid or semi-solid formulations.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.[12]

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[12]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][13]

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics, particularly for topical and transdermal formulations.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[7]

-

Procedure:

-

A known amount of this compound is dissolved in one of the phases (typically octanol).

-

A known volume of the second phase is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely.[7]

-

-

Quantification: The concentration of this compound in both the octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.[7][14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the unionized compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[15]

Analytical Methodologies for Quantification

Accurate quantification of this compound in raw materials and finished products is essential for quality control. HPLC is a widely used and robust technique for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Principle: This method separates this compound from other components in a sample based on its differential partitioning between a stationary phase (the column) and a mobile phase. The amount of this compound is then quantified by its absorbance of UV light at a specific wavelength.

-

Typical HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][13]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., 0.4-0.6% phosphoric acid or 1% acetic acid in water). A common ratio is in the range of 77:23 to 90:10 (organic:aqueous).[6][13]

-

Flow Rate: Typically 1.0 mL/min.[6]

-

-

Sample Preparation:

-

Creams, Lotions, and Shampoos: A known weight of the sample is dissolved in a suitable solvent such as methanol, often with the aid of ultrasonication to ensure complete extraction. The resulting solution is then centrifuged and filtered through a 0.45 µm filter before injection into the HPLC system.[6][13]

-

-

Quantification: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Stability Profile and Formulation Considerations

The stability of this compound is a critical factor in the development of robust formulations with an acceptable shelf-life.

-

Stability: this compound is generally stable but is incompatible with alkaline substances and strong oxidizing agents.[16]

-

Formulation Challenges:

-

Poor Water Solubility: The very low aqueous solubility of this compound presents a significant challenge for the formulation of aqueous-based products. To overcome this, formulators may utilize co-solvents (e.g., ethanol, propylene glycol), surfactants to create micellar solutions, or formulate as suspensions or emulsions.[17] The use of dilute alkaline solutions can also enhance solubility by forming the phenolate salt.[3]

-

pH Sensitivity: As a weak acid with a pKa of 4.95, the pH of the formulation will significantly impact the ratio of the ionized (more water-soluble) to the unionized (more lipophilic) form. This is a critical consideration for both solubility and skin penetration.

-

Vehicle Interaction: The choice of vehicle can significantly impact the antibacterial activity of this compound. For instance, its efficacy can differ between soap-based and detergent-based formulations.[10]

-

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for the characterization of a physicochemical property of this compound.

Signaling Pathways and Logical Relationships

The relationship between the physicochemical properties of this compound and its formulation development can be visualized as a logical flow.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. CN102507770A - High performance liquid chromatography for detecting this compound in cosmetics - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. enamine.net [enamine.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. fda.gov.tw [fda.gov.tw]

- 14. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. ajrconline.org [ajrconline.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Synthesis and Discovery of Hexachlorophene: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorophene, a chlorinated bisphenol, rose to prominence in the mid-20th century as a potent antibacterial agent. Its discovery marked a significant advancement in the development of topical antiseptics. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, detailing the experimental protocols for its preparation, presenting key quantitative data, and illustrating the underlying chemical and biological pathways.

Discovery and Historical Context

This compound was discovered by Dr. William S. Gump at Givaudan in 1939.[1] The synthesis involved the acid-catalyzed condensation of 2,4,5-trichlorophenol with formaldehyde.[2][3][4][5] This discovery led to the development of numerous antiseptic products, most notably the surgical scrub pHisoHex.[6][7] For decades, this compound was widely used in hospitals and consumer products for its efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.[2][6] However, concerns over its potential for neurotoxicity, especially in infants, led to strict regulations by the U.S. Food and Drug Administration (FDA) in 1972, drastically curtailing its widespread use.[7]

Chemical Synthesis

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction between two molecules of 2,4,5-trichlorophenol and one molecule of formaldehyde, typically in the presence of a strong acid catalyst such as sulfuric acid.[2][3][4][5] The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted byproducts, including the highly toxic 2,3,7,8-tetrachlorodibenzodioxin (TCDD).[7]

Synthesis Pathway

The synthesis of this compound proceeds through the acid-catalyzed condensation of 2,4,5-trichlorophenol and formaldehyde.

Caption: Synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on the examples provided in U.S. Patent 3,723,540.[8]

Protocol 1: Emulsion Condensation

This protocol describes the synthesis of this compound via an emulsion condensation reaction.

Materials:

-

2,4,5-trichlorophenol (100 parts by weight)

-

Paraformaldehyde (8.4 parts by weight)

-

Water (25 parts by weight)

-

93% Sulfuric Acid (175 parts by weight)

Procedure:

-

To a suitable reaction vessel equipped with a stirrer and thermometer, add 100 parts of 2,4,5-trichlorophenol, 8.4 parts of paraformaldehyde, and 25 parts of water.

-

Mix the components at 70°C.

-

Over a 25-minute period, add 175 parts of 93% sulfuric acid. The temperature will rise to approximately 95°C due to the heat of dilution, forming a complete emulsion.

-

Continue stirring and heating. An exothermic reaction will be observed within about 45 minutes, with the temperature rising to 128°C.

-

The emulsion will break, and a granular dispersion of this compound will form.

-

Quench the reaction mixture with water to precipitate the this compound.

-

Digest the precipitate in water, then filter to recover the product.

Protocol 2: Purification of this compound

This protocol outlines a method for the purification of the synthesized this compound.

Materials:

-

Crude this compound granules

-

Alkaline solution (e.g., sodium hydroxide solution)

-

Acidic reagent (e.g., sulfuric acid or sodium bicarbonate)

Procedure:

-

Treat the granular solid this compound with a suitable alkaline solution to achieve a pH of 12 to 13.5. This neutralizes any occluded sulfuric acid.

-

Acidify the resulting solubilized mixture with a suitable acidic reagent to a pH between 9.5 and 10.

-

The purified this compound will precipitate out of the solution.

-

Filter, wash, and dry the precipitate to obtain purified this compound.

Data Presentation

The following table summarizes the quantitative data from various synthesis examples described in U.S. Patent 3,723,540.[8]

| Example | 2,4,5-Trichlorophenol (parts by weight) | Formaldehyde Source (parts by weight) | Sulfuric Acid (parts by weight) | Sulfuric Acid Conc. (%) | Reaction Temp. (°C) | Yield (%) | Melting Point (°C) |

| 1 | 100 | Paraformaldehyde (8.4) | 175 | 93 (final 81) | 128 | 99 | 161.5 |

| 2 | 100 | Formalin (8.2) | 189 | 86 | 100 | - | 161 |

| 3 | 100 | Paraformaldehyde (8.4) | 207 | 90 | - | - | - |

Mechanism of Antibacterial Action

This compound exerts its antibacterial effect primarily by disrupting the cell membrane of bacteria, particularly Gram-positive organisms.[2] Its lipophilic nature allows it to integrate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.[2] At lower concentrations, it inhibits the membrane-bound electron transport chain, while at higher concentrations, it causes membrane lysis.[6]

Bacterial Membrane Disruption Workflow

The following diagram illustrates the stepwise process of bacterial cell membrane disruption by this compound.

Caption: Mechanism of Action.

Conclusion

The synthesis of this compound, a significant historical antiseptic, is a well-established process involving the acid-catalyzed condensation of 2,4,5-trichlorophenol and formaldehyde. While its use is now restricted due to safety concerns, the study of its synthesis, mechanism of action, and historical context provides valuable insights for the development of new antimicrobial agents. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. CAS 70-30-4: this compound | CymitQuimica [cymitquimica.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Preparation of this compound - Patent US-3723540-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimicrobial actions of this compound: cytological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. US3723540A - Preparation of this compound - Google Patents [patents.google.com]

The Rise and Fall of a Potent Antiseptic: A Technical Guide to the Historical Use of Hexachlorophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical use of hexachlorophene as a topical antiseptic. Once a ubiquitous agent in hospitals and consumer products, its potent antimicrobial properties were overshadowed by significant toxicity concerns, leading to stringent regulatory control. This document provides a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its properties, offering valuable insights for the development of new antiseptic agents.

Introduction: A Double-Edged Sword in Antisepsis

This compound, a chlorinated bisphenol, was widely introduced in the mid-20th century and quickly became a leading antiseptic, particularly valued for its efficacy against Gram-positive bacteria such as Staphylococcus aureus. Its bacteriostatic action and substantivity (the ability to remain on the skin and provide a persistent antimicrobial effect) made it a popular ingredient in surgical scrubs, acne treatments, and various over-the-counter products. However, reports of severe neurotoxicity, especially in infants, emerged in the late 1960s and early 1970s. A tragic incident in France in 1972, where baby powder was accidentally contaminated with a high concentration of this compound, resulted in numerous infant deaths and led to a worldwide re-evaluation of its safety. Consequently, in 1972, the U.S. Food and Drug Administration (FDA) banned the over-the-counter sale of products containing this compound and restricted its use to prescription-only formulations. This pivotal moment in pharmaceutical history underscores the critical importance of rigorous toxicological assessment in drug development.

Antimicrobial Efficacy: A Targeted Spectrum of Activity

This compound's primary value as an antiseptic lies in its potent activity against Gram-positive bacteria. Its effectiveness against Gram-negative organisms is significantly lower.

Quantitative Antimicrobial Data

The following table summarizes the in vitro efficacy of this compound against key bacterial species.

| Microorganism | Test Method | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Staphylococcus aureus | Broth Microdilution | 0.5 - 4.0 µg/mL | [1] |

| Gram-negative bacteria (general) | Broth Microdilution | >64 µg/mL | [1] |

Mechanism of Action: Disrupting Bacterial Integrity

This compound exerts its antimicrobial effect through a multi-pronged attack on bacterial cells, primarily targeting the cell membrane and essential metabolic processes.

Disruption of the Bacterial Cell Membrane

The lipophilic nature of this compound allows it to readily integrate into the lipid bilayer of bacterial cell membranes. This disrupts the membrane's structural integrity, leading to increased permeability and the leakage of essential intracellular components like potassium ions and nucleotides, ultimately resulting in cell death.[2][3]

Inhibition of the Electron Transport Chain

A key mechanism of action is the inhibition of the membrane-bound electron transport chain. Specifically, this compound has been shown to inhibit respiratory D-lactate dehydrogenase in Bacillus megatherium.[4] This disruption of cellular respiration deprives the bacterium of the energy necessary for survival.

Diagram 1: Inhibition of the Bacterial Electron Transport Chain by this compound.

Impact on Eukaryotic Signaling Pathways

While the primary target of this compound is bacterial cells, studies have indicated that it can also affect eukaryotic signaling pathways, which may contribute to its toxicity. It has been suggested to inhibit the RAS/MEK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth, proliferation, and survival.

Diagram 2: Postulated Inhibition of Eukaryotic Signaling Pathways by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antiseptic and toxicological properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

-

Preparation of Microtiter Plates: Aseptically dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Diagram 3: Workflow for MIC Determination by Broth Microdilution.

In Vitro Skin Absorption (OECD 428)

The OECD Test Guideline 428 provides a method for assessing the percutaneous absorption of a substance using an in vitro skin model, often employing a Franz diffusion cell.

Protocol:

-

Skin Preparation: Excised human or animal skin is prepared to a uniform thickness and mounted in the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Cell Assembly: The Franz diffusion cell, consisting of a donor chamber and a receptor chamber separated by the skin sample, is assembled. The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C).

-

Application of Test Substance: A known amount of this compound, typically in a relevant formulation, is applied to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.

-

Analysis: The concentration of this compound in the collected receptor fluid samples is quantified using a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

-

Mass Balance: At the end of the experiment, the amount of this compound remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is determined to calculate the total absorption.

Diagram 4: Workflow for In Vitro Skin Absorption Study (OECD 428).

Historical Surgical Hand Scrub Evaluation

Prior to the development of standardized methods, various protocols were used to evaluate the efficacy of surgical hand scrubs. The following represents a generalized historical approach.

Protocol:

-

Baseline Sampling: The subject's hands are sampled to determine the baseline bacterial load. This is often done by washing the hands in a sterile basin with a known volume of sterile solution and then plating serial dilutions of the wash fluid.

-

Surgical Scrub: The subject performs the surgical scrub with the this compound-containing product for a prescribed duration (historically, this could be as long as 10 minutes).

-

Post-Scrub Sampling: Immediately after scrubbing and drying the hands, a second sample is taken using the same method as the baseline sampling to determine the immediate reduction in bacterial count.

-

Gloving and Incubation: The subject dons sterile surgical gloves, and the hands are allowed to incubate for a period (e.g., 3-6 hours) to simulate the conditions of a surgical procedure.

-

Post-Gloving Sampling: After the incubation period, the gloves are removed, and a final sample is taken to assess the persistent and residual antimicrobial effect of the scrub.

-

Bacterial Enumeration: All collected samples are cultured on appropriate media, and the number of CFUs is counted to determine the reduction in bacterial load at each stage.

Diagram 5: Historical Workflow for Surgical Hand Scrub Efficacy Evaluation.

Neurotoxicity: The Downfall of a Promising Antiseptic

The most significant factor leading to the restricted use of this compound was its demonstrated neurotoxicity.

Clinical and Pathological Findings

Exposure to this compound, particularly in infants and on denuded skin, was linked to a range of neurological symptoms, including irritability, seizures, and in severe cases, death. Pathological examination of affected individuals revealed a characteristic vacuolar encephalopathy of the white matter in the brain and spinal cord.

Animal Models of Neurotoxicity

Animal studies were instrumental in confirming the neurotoxic potential of this compound.

Typical Experimental Protocol (Rodent Model):

-

Animal Selection: Young rats are often used as they have been shown to be susceptible to the neurotoxic effects of topical this compound.

-

Dosing: A solution containing 3% this compound is applied topically to the animals daily.

-

Clinical Observation: Animals are observed daily for clinical signs of neurotoxicity, such as lethargy, weakness, paralysis, and seizures.

-

Histopathology: After a predetermined exposure period, or upon the onset of severe symptoms, animals are euthanized. The brain and spinal cord are collected, fixed in formalin, and processed for histopathological examination.

-

Microscopic Examination: Tissue sections are stained (e.g., with hematoxylin and eosin) and examined under a microscope for the characteristic vacuolar changes in the white matter.

Conclusion: Lessons Learned from this compound

The history of this compound serves as a critical case study in the development and regulation of topical antiseptics. While its efficacy against Gram-positive pathogens was undeniable, the severe neurotoxicity associated with its use, particularly in vulnerable populations, led to its dramatic fall from favor. This underscores the imperative for a thorough understanding of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile early in the development process. For researchers and drug development professionals today, the story of this compound highlights the ongoing need for a balanced assessment of both the benefits and risks of new antimicrobial agents to ensure patient safety.

References

Hexachlorophene: A Technical Guide to its Molecular Structure, Chemical Characteristics, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, mechanism of action, and toxicological profile of hexachlorophene. Detailed experimental protocols and data are presented to support further research and development.

Molecular Structure and Chemical Identity

This compound is an organochlorine compound belonging to the bisphenol class of chemicals.[1] Its structure consists of two 2,4,5-trichlorophenol rings linked by a methylene bridge.[2][3] This structure is fundamental to its chemical properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2,2'-Methylenebis(3,4,6-trichlorophenol) | [2][4] |

| Synonyms | 3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol, G-11, pHisoHex | [2][5][6] |

| CAS Number | 70-30-4 | [2][5] |

| Molecular Formula | C₁₃H₆Cl₆O₂ | [5][7] |

| Molecular Weight | 406.90 g/mol | [7] |

| Appearance | White to light tan, crystalline powder | [5] |

| Melting Point | 161-167 °C | [2][8] |

| Boiling Point | 471 °C | [2] |

| Solubility | Insoluble in water. Soluble in acetone, ethanol, diethyl ether, chloroform, polyethylene glycols, and dilute aqueous alkaline solutions. | [2][5][9] |

Synthesis of this compound

This compound is synthesized through the acid-catalyzed condensation of two molecules of 2,4,5-trichlorophenol with one molecule of formaldehyde.[2][3] The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid.[3][10]

It is crucial to control the reaction temperature, as the reaction is exothermic.[2] Inadequate cooling can lead to the formation of 2,3,7,8-tetrachlorodibenzodioxin (TCDD), a highly toxic contaminant.[2]

Mechanism of Antibacterial Action

This compound is a broad-spectrum antibacterial agent, particularly effective against Gram-positive bacteria such as Staphylococcus aureus.[6][11][12] Its primary mechanism of action involves the disruption of the bacterial cell membrane.[11][12]

At lower concentrations, this compound inhibits the membrane-bound components of the electron transport chain and other membrane-bound enzymes.[5][13] At higher concentrations, it causes significant damage to the cell membrane, leading to increased permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell lysis.[5][6][11]

References

- 1. britannica.com [britannica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US3723540A - Preparation of this compound - Google Patents [patents.google.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. GSRS [precision.fda.gov]

- 8. newdruginfo.com [newdruginfo.com]

- 9. This compound - CAMEO [cameo.mfa.org]

- 10. Preparation of this compound - Patent US-3723540-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. Hexachlorophenum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

In Vitro Antibacterial Spectrum of Hexachlorophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of hexachlorophene. It includes quantitative data on its efficacy against a range of microorganisms, detailed experimental protocols for determining antimicrobial susceptibility, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a chlorinated bisphenol compound that has been utilized for its antiseptic properties, primarily in topical applications.[1] Its efficacy is most pronounced against Gram-positive bacteria, particularly species of Staphylococcus.[1][2] This document serves as a technical resource for researchers and professionals in drug development, offering detailed insights into the antimicrobial characteristics of this compound determined through in vitro studies.

Antibacterial and Antifungal Spectrum of this compound

The in vitro activity of this compound is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Antibacterial Spectrum

This compound demonstrates potent activity against Gram-positive bacteria but is significantly less effective against Gram-negative organisms.[2]

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | Positive | 0.5 - 4 | Highly susceptible.[2] |

| Streptococcus species | Positive | - | Generally susceptible.[1] |

| Bacillus megaterium | Positive | ~10 µg/mg cell dry weight | Bactericidal concentration.[3] |

| Gram-Negative Bacteria | Negative | >64 | Generally considered resistant.[2] |

Antifungal Spectrum

The antifungal activity of this compound has been investigated, with notable efficacy against certain yeast species. Data on its activity against filamentous fungi is limited.

| Fungal Species | MIC Range | Notes |

| Candida albicans | 8 - 10 µg/mL (MIC50) | Clinical isolates showed a range of <2 - 20 µg/mL.[4] |

| Candida glabrata | 14.75 - 19.66 µM (MIC50) |

Mechanism of Action

The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane. At bactericidal concentrations, it integrates into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.[1] At lower, sub-lethal concentrations, it is thought to inhibit membrane-bound enzymes and interfere with the electron transport chain.

Mechanism of Action of this compound on the Bacterial Cell.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate.

-

The final volume in each well should be 50 µL.

-

The concentration range should bracket the expected MIC.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add 1 mL of each this compound dilution to 9 mL of molten MHA (kept at 45-50°C).

-

Pour the agar-hexachlorophene mixture into sterile petri dishes and allow to solidify.

-

Include a control plate with no this compound.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method.

-

-

Inoculation:

-